molecular formula C34H36N4O4S B5483170 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B5483170
M. Wt: 596.7 g/mol
InChI Key: RJMJPKJDNANGOM-UHFFFAOYSA-N
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Description

N-[2-(3,4-Diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a sulfonamide group, a phthalazine moiety, and multiple aromatic rings with various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

    Formation of the Phthalazine Intermediate: The synthesis begins with the preparation of the phthalazine intermediate. This can be achieved by reacting 2-methylphthalic anhydride with hydrazine hydrate under reflux conditions to form 2-methylphthalazine.

    Amination Reaction: The phthalazine intermediate is then subjected to an amination reaction with 2-methylaniline in the presence of a suitable catalyst, such as palladium on carbon, to form the 4-[(2-methylphenyl)amino]phthalazine derivative.

    Sulfonamide Formation: The final step involves the reaction of the phthalazine derivative with 2-methyl-5-(4-aminophenyl)benzenesulfonamide in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nitrating agents, sulfuric acid, acetic anhydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines, alcohols.

    Substitution: Halogenated derivatives, nitro derivatives.

Scientific Research Applications

N-[2-(3,4-Diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Pharmacology: It is used in pharmacological studies to investigate its effects on various biological targets, including enzymes, receptors, and signaling pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

    Biology: It is used in biological research to study its effects on cellular processes, including cell proliferation, apoptosis, and differentiation.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function.

    Receptors: It may bind to receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide shares structural similarities with other sulfonamide derivatives and phthalazine-based compounds.
  • Similar compounds include N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide and N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide.

Uniqueness

  • The presence of the diethoxyphenyl group and the specific arrangement of functional groups in this compound contribute to its unique chemical and biological properties.
  • Its ability to interact with multiple molecular targets and its potential applications in various fields make it a compound of significant interest for further research and development.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-[4-(2-methylanilino)phthalazin-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O4S/c1-5-41-30-18-16-25(21-31(30)42-6-2)19-20-35-43(39,40)32-22-26(17-15-24(32)4)33-27-12-8-9-13-28(27)34(38-37-33)36-29-14-10-7-11-23(29)3/h7-18,21-22,35H,5-6,19-20H2,1-4H3,(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMJPKJDNANGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=CC=C5C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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